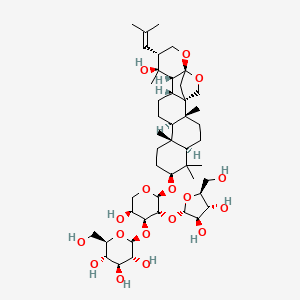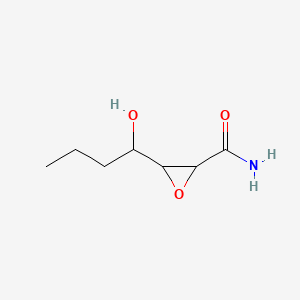
Oxiranecarboxamide, 3-(1-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxamide, 3-(1-hydroxybutyl)- is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159185 It is known for its unique structure, which includes an oxirane ring and a hydroxybutyl group
Vorbereitungsmethoden
The synthesis of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves several steps. One common method includes the reaction of an appropriate epoxide with a carboxamide under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Oxiranecarboxamide, 3-(1-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxamide, 3-(1-hydroxybutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves its interaction with molecular targets through its oxirane ring and hydroxybutyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function or activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Oxiranecarboxamide, 3-(1-hydroxybutyl)- can be compared with other similar compounds, such as:
Oxiranecarboxamide: Lacks the hydroxybutyl group, making it less reactive in certain contexts.
3-(1-Hydroxybutyl)-oxirane: Similar structure but different functional groups, leading to varied reactivity and applications.
N-Hydroxybutyl-oxiranecarboxamide: Another related compound with distinct properties and uses
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-(1-hydroxybutyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4(9)5-6(11-5)7(8)10/h4-6,9H,2-3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
VJMHCXBCUJOZQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1C(O1)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


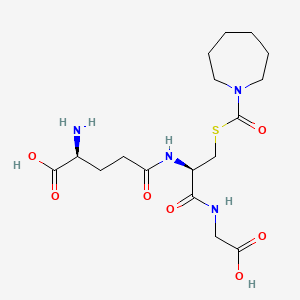

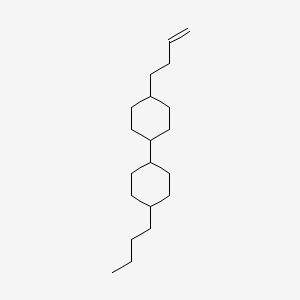
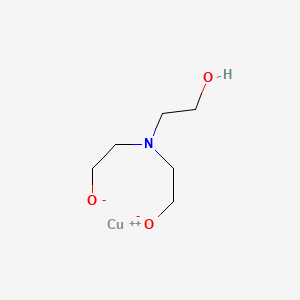
![3-(5-ethyl-2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B13826597.png)
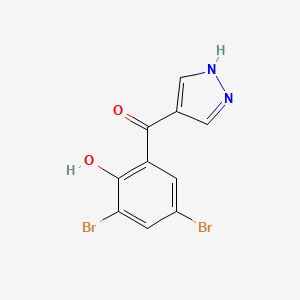
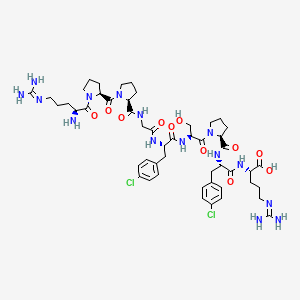
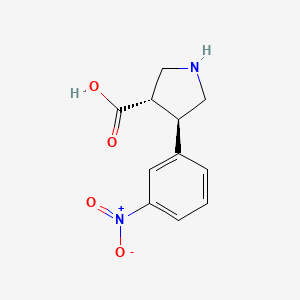
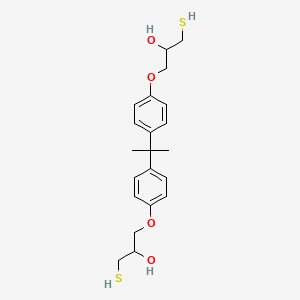
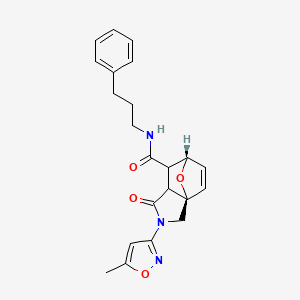
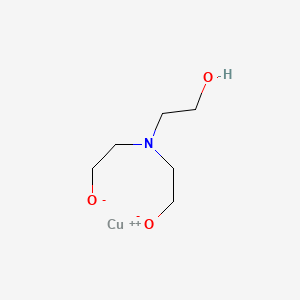

![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
